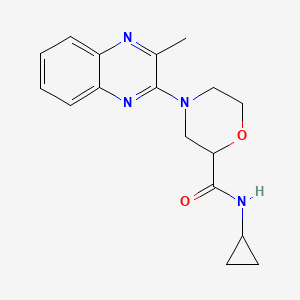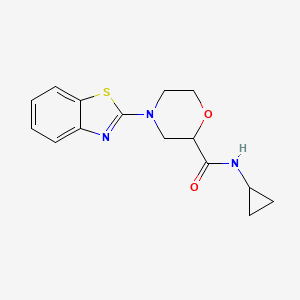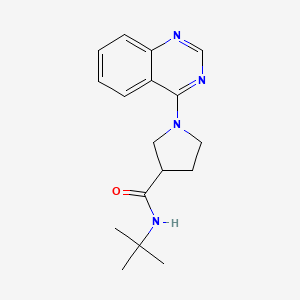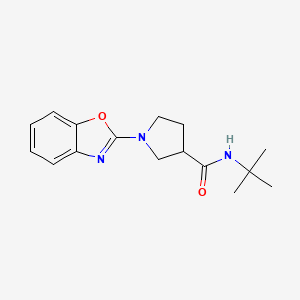![molecular formula C16H21ClN4OS B6471705 3-chloro-4-({1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methoxy)pyridine CAS No. 2640962-49-6](/img/structure/B6471705.png)
3-chloro-4-({1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methoxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-({1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methoxy)pyridine is a chemical compound with unique structural features. It encompasses a thiadiazole ring, a piperidine ring, and a pyridine ring, indicating its potential for diverse chemical reactivity and biological activity. This compound can be synthesized through various chemical routes and holds promise for applications in scientific research.
Métodos De Preparación
Synthetic Routes: : The synthesis of 3-chloro-4-({1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methoxy)pyridine typically involves multiple steps, including the formation of thiadiazole and piperidine intermediates. A typical synthetic route might involve chlorination reactions, cyclization, and etherification processes.
Reaction Conditions: : Reactions usually occur under controlled conditions, including specific temperatures, pressures, and pH levels to ensure the desired product’s formation and yield.
Industrial Production Methods: : For industrial-scale production, the compound could be synthesized in batch or continuous flow reactors, employing catalysts to enhance reaction rates and yields. Stringent quality control measures ensure the purity of the compound for further applications.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially forming oxo-derivatives.
Reduction: : Under reductive conditions, the compound may yield reduced forms, which can alter its pharmacological activity.
Substitution: : Due to the presence of the chlorine atom and ether linkage, nucleophilic and electrophilic substitution reactions can occur.
Common Reagents and Conditions
Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution reactions may use reagents like sodium methoxide or other nucleophiles.
Major Products: : Depending on the reagents and conditions, major products could include substituted pyridines, thiadiazole derivatives, and altered piperidine structures.
Aplicaciones Científicas De Investigación
Chemistry: : The compound’s unique structure lends itself to studies in medicinal chemistry, particularly for designing and synthesizing new analogs with potentially improved therapeutic profiles.
Biology: : In biological research, this compound could be investigated for its activity in biological systems, assessing its interaction with various biomolecules and potential therapeutic effects.
Industry: : In industrial applications, the compound may be utilized in the synthesis of advanced materials or as an intermediate in producing other complex chemical entities.
Mecanismo De Acción
The compound’s mechanism of action would depend on its interaction with biological targets. It may bind to specific proteins or enzymes, altering their activity. The thiadiazole and piperidine moieties suggest potential interaction with G-protein coupled receptors, ion channels, or enzymes involved in metabolic pathways.
Molecular Targets and Pathways: : Investigations might reveal that this compound targets specific signaling pathways, modulating cellular responses and exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-chloro-4-({1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methoxy)benzene
3-chloro-4-(piperidin-4-ylmethoxy)pyridine
4-(4-chlorophenyl)piperidin-4-yl}methoxy)pyridine
Uniqueness: : This compound stands out due to its specific arrangement of the thiadiazole, piperidine, and pyridine rings. The presence of the propan-2-yl group adds to its distinct chemical and biological properties, making it a valuable subject for further research and application development.
There you go—a comprehensive exploration of 3-chloro-4-({1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methoxy)pyridine. Anything you’d like me to expand on or clarify?
Propiedades
IUPAC Name |
2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-5-propan-2-yl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4OS/c1-11(2)15-19-20-16(23-15)21-7-4-12(5-8-21)10-22-14-3-6-18-9-13(14)17/h3,6,9,11-12H,4-5,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKDXCRQQOKZSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)N2CCC(CC2)COC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6471625.png)
![N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6471628.png)

![N-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6471640.png)



![2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6471678.png)
![2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6471679.png)
![2-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6471685.png)
![3-methyl-4-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyridine](/img/structure/B6471690.png)
![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-methoxypyrimidine](/img/structure/B6471695.png)
![N-{1-[(pyridin-2-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6471717.png)
![3-methyl-4-{[1-(oxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6471725.png)
